molecular formula C10H14N2O B13252621 2-(Pyridin-2-yl)oxan-4-amine

2-(Pyridin-2-yl)oxan-4-amine

Cat. No.: B13252621
M. Wt: 178.23 g/mol
InChI Key: YBDZHJIYDLBGCL-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)oxan-4-amine is a heterocyclic compound that features a pyridine ring attached to an oxane (tetrahydropyran) ring with an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)oxan-4-amine typically involves the formation of the oxane ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable precursor, such as a pyridin-2-yl-substituted alcohol, under acidic conditions to form the oxane ring. The amine group can then be introduced through reductive amination or other suitable reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, while the oxane ring and amine group can participate in additional hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-pyridin-2-yloxan-4-amine

InChI

InChI=1S/C10H14N2O/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-3,5,8,10H,4,6-7,11H2

InChI Key

YBDZHJIYDLBGCL-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1N)C2=CC=CC=N2

Origin of Product

United States

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